(2-Naphthyloxy)(phenyl)acetic acid, with the chemical formula and a molecular weight of 278.3 g/mol, is a compound that combines naphthalene and phenyl groups with an acetic acid moiety. This compound is classified as an organic acid and is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The synthesis of (2-Naphthyloxy)(phenyl)acetic acid typically involves the reaction of naphthalene derivatives with phenylacetic acid derivatives. It can also be synthesized through various organic reactions involving naphthalene and phenolic compounds.
This compound falls under the category of phenolic acids due to the presence of a hydroxyl group attached to a benzene ring, specifically in the naphthalene structure. It is also classified as a carboxylic acid owing to the carboxylic functional group (-COOH) present in its structure.
The synthesis of (2-Naphthyloxy)(phenyl)acetic acid can be approached through several methods, including:
The molecular structure of (2-Naphthyloxy)(phenyl)acetic acid features:
(2-Naphthyloxy)(phenyl)acetic acid can participate in various chemical reactions, including:
The mechanism of action for (2-Naphthyloxy)(phenyl)acetic acid primarily revolves around its interaction with biological systems:
Research into the specific biological mechanisms is ongoing, but preliminary studies suggest potential anti-inflammatory and analgesic properties based on structural analogs.
(2-Naphthyloxy)(phenyl)acetic acid has several scientific uses:
(2-Naphthyloxy)(phenyl)acetic acid is a bifunctional aromatic compound integrating naphthalene and phenyl rings through an acetic acid linker. Its systematic IUPAC name is 2-(naphthalen-2-yloxy)-2-phenylacetic acid, reflecting the oxygen bridge at the 2-position of naphthalene and the chiral center at the α-carbon. The molecular formula is C₁₈H₁₄O₃ (molecular weight: 278.30 g/mol), with a SMILES string: OC(=O)C(c1ccccc1)Oc1ccc2c(c1)cccc2
[1] [6]. Key features include:
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
IUPAC Name | 2-(Naphthalen-2-yloxy)-2-phenylacetic acid |
CAS Number | 875820-12-5 |
Other Names | (2-Naphthyloxy)(phenyl)acetic acid; β-Naphthoxy(phenyl)acetic acid |
Molecular Formula | C₁₈H₁₄O₃ |
SMILES | OC(=O)C(c1ccccc1)Oc1ccc2c(c1)cccc2 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9